2-Methylpentan-2-YL benzenecarboperoxoate
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Overview
Description
2-Methylpentan-2-YL benzenecarboperoxoate, also known as tert-Hexyl peroxybenzoate, is an organic peroxide compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . This compound is known for its applications in polymerization processes and as an initiator in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylpentan-2-YL benzenecarboperoxoate can be synthesized through the reaction of 2-methylpentan-2-ol with benzenecarboperoxoic acid under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methylpentan-2-YL benzenecarboperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also be reduced under specific conditions to form different products.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols or hydrocarbons .
Scientific Research Applications
2-Methylpentan-2-YL benzenecarboperoxoate has a wide range of applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions, particularly in the production of polymers and resins.
Biology: The compound is studied for its potential effects on biological systems, including its role as an oxidizing agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of 2-Methylpentan-2-YL benzenecarboperoxoate involves the generation of free radicals. These free radicals initiate polymerization reactions by breaking the double bonds in monomers, leading to the formation of polymer chains. The compound’s molecular targets include unsaturated hydrocarbons and other reactive species in the reaction mixture .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl peroxybenzoate
- tert-Amyl peroxybenzoate
- tert-Octyl peroxybenzoate
Comparison
Compared to similar compounds, 2-Methylpentan-2-YL benzenecarboperoxoate offers unique advantages in terms of its stability and reactivity. Its molecular structure allows for efficient initiation of polymerization reactions, making it a preferred choice in certain industrial applications .
Properties
IUPAC Name |
2-methylpentan-2-yl benzenecarboperoxoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-4-10-13(2,3)16-15-12(14)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDJDZIIPSOZAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)OOC(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595601 |
Source
|
Record name | 2-Methylpentan-2-yl benzenecarboperoxoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80595601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124350-67-0 |
Source
|
Record name | 2-Methylpentan-2-yl benzenecarboperoxoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80595601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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